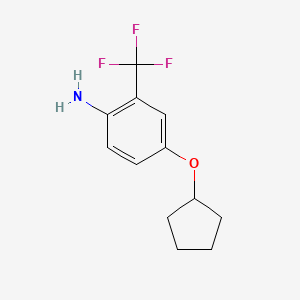
2-(3-Ethoxypropoxy)-3-phenylpropylamine
説明
“2-(3-Ethoxypropoxy)-3-phenylpropylamine” is a complex organic compound. It contains an amine group (-NH2), an aromatic phenyl group (C6H5-), and two ether groups (-O-). The presence of these functional groups suggests that it could participate in a variety of chemical reactions .
Synthesis Analysis
While the exact synthesis of “2-(3-Ethoxypropoxy)-3-phenylpropylamine” is not available, similar compounds are often synthesized through nucleophilic substitution or addition reactions. For instance, the ether groups could be formed through a Williamson ether synthesis, which involves the reaction of an alkoxide ion with a suitable alkyl halide .Molecular Structure Analysis
The molecular structure of “2-(3-Ethoxypropoxy)-3-phenylpropylamine” would likely be quite complex due to the presence of multiple functional groups. The phenyl group would contribute to the compound’s aromaticity, while the ether and amine groups could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions due to its functional groups. The amine group could participate in acid-base reactions, while the ether groups could be cleaved under acidic conditions. The phenyl group could also undergo electrophilic aromatic substitution reactions .科学的研究の応用
Gas Chromatography and Analysis
A study by Legatt, Baker, and Coutts (1981) developed a method for the extraction and separation of trace amines, including 2-(3-Ethoxypropoxy)-3-phenylpropylamine. This method involved acetylation, hydrolysis, and derivatization for analysis using gas chromatography with an electron-capture detector (Legatt, Baker, & Coutts, 1981).
Molecular Conformation and Structure
Macleod and Simons (2004) investigated the molecular conformation and structure of related amines using mass spectrometry and ab initio calculations. They focused on the hydrogen bonding and the flexibility in the side chain of these molecules (Macleod & Simons, 2004).
Role in Dye-Sensitized Solar Cells
Koussi-Daoud et al. (2015) explored the use of a cobalt complex with a 3,4-ethylenedioxythiophene substituent in dye-sensitized solar cells. They observed enhanced cell efficiency due to a synergistic effect between the complex and the counter-electrode (Koussi-Daoud et al., 2015).
Enzymatic Resolution in Asymmetric Synthesis
Torre, Gotor‐Fernández, and Gotor (2006) conducted a study on the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives. They identified Candida antarctica lipase A as an effective biocatalyst, leading to an efficient production of a valuable intermediate for the synthesis of (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).
Gas Chromatography-Mass Spectrometry in Drug Analysis
Kaiser, Ackermann, Dieterle, and Dubois (1987) developed a method for the quantification of an angiotensin converting enzyme inhibitor and its metabolite using gas chromatography-mass spectrometry. This method was employed for pharmacokinetic and bioavailability studies (Kaiser et al., 1987).
Evaluation of Antibacterial and Modulatory Activity
Figueredo et al. (2020) evaluated the antibacterial and modulatory activity of certain derivatives, including computational prediction models and in vitro assays. The study highlighted their potential as therapeutic alternatives to bacterial resistance (Figueredo et al., 2020).
将来の方向性
特性
IUPAC Name |
2-(3-ethoxypropoxy)-3-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-2-16-9-6-10-17-14(12-15)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSICIGKEHOHMAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCOC(CC1=CC=CC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethoxypropoxy)-3-phenylpropylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4(3H)-thione](/img/structure/B1437880.png)
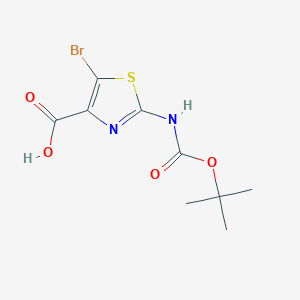
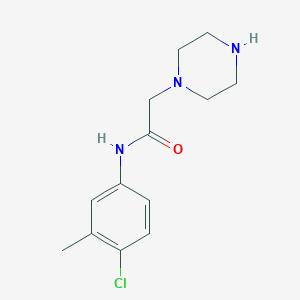
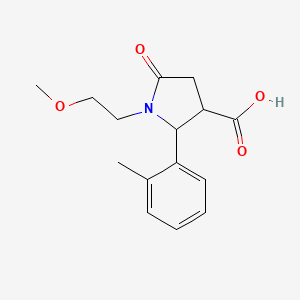

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-4-yl-methyl-amine hydrochloride](/img/structure/B1437888.png)
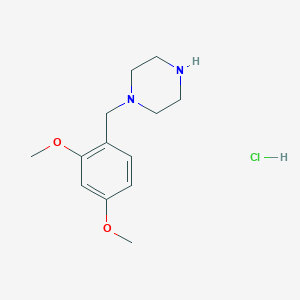

![[2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1437891.png)
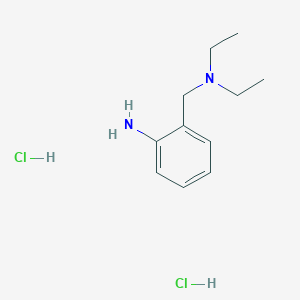

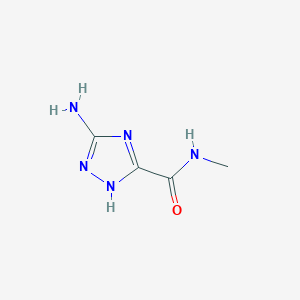
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1437899.png)
